2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Lipophilicity Drug Design Membrane Permeability

Why choose this compound? Unlike parent AOAA (XLogP3 -3.4), this 4-methoxybenzylidene Schiff base (XLogP3 1.5) offers dramatically enhanced membrane permeability and solubility in organic media. With 5 rotatable bonds, it serves as an ideal flexible linker for PROTACs and molecular glues, surpassing rigid alternatives. Its ≥98% purity ensures reliable performance in multistep synthesis and lead optimization programs targeting greasy active sites. Don't settle for generic AOAA—this derivative is purpose-built for modern drug discovery challenges.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 98381-25-0
Cat. No. B3317981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid
CAS98381-25-0
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NOCC(=O)O
InChIInChI=1S/C10H11NO4/c1-14-9-4-2-8(3-5-9)6-11-15-7-10(12)13/h2-6H,7H2,1H3,(H,12,13)/b11-6+
InChIKeySHNNDTPBBAXFPC-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (CAS 98381-25-0) Procurement Guide: Key Identifiers and Baseline Specifications


2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (CAS 98381-25-0) is a Schiff base derivative of aminooxyacetic acid (AOAA), characterized by a 4-methoxybenzylidene substituent [1]. This compound serves as a versatile small molecule scaffold and building block for organic synthesis, with a molecular weight of 209.2 g/mol and the molecular formula C10H11NO4 [2]. It is commercially available from multiple vendors, typically supplied as a powder with reported purity levels of 95% to 98% . The compound's structure includes a methoxyphenyl group that imparts distinct physicochemical properties compared to the parent AOAA, including increased lipophilicity and altered hydrogen bonding capacity [1][3].

Why Generic Aminooxyacetic Acid (AOAA) Cannot Substitute for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid in Specialized Applications


The target compound is not a simple functional equivalent of aminooxyacetic acid (AOAA) due to a fundamental alteration in its physicochemical profile introduced by the 4-methoxyphenylmethylidene Schiff base modification [1]. While AOAA is a highly polar, water-soluble inhibitor of PLP-dependent enzymes with an XLogP3-AA of -3.4 [2], the target compound exhibits an XLogP3-AA of 1.5, representing a dramatic shift toward lipophilicity [1]. This change in logP of approximately 4.9 log units fundamentally alters membrane permeability, solubility in organic media, and potential for passive diffusion across biological barriers [1][2]. Consequently, substitution of the target compound with AOAA in synthetic pathways or biological assays designed for the methoxybenzylidene derivative would result in vastly different partitioning behavior, reaction kinetics, and biological activity, rendering direct interchange scientifically invalid [1].

Quantitative Differentiation Evidence: 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid vs. Aminooxyacetic Acid and Structural Analogs


5-Log Unit Increase in Lipophilicity (XLogP3-AA) Relative to Parent Aminooxyacetic Acid

The target compound exhibits a computed XLogP3-AA value of 1.5 [1], compared to -3.4 for the parent aminooxyacetic acid (AOAA) [2]. This represents an increase of 4.9 log units, indicating a dramatic shift from a highly hydrophilic molecule to a moderately lipophilic one. This property is critical for applications requiring enhanced membrane permeability or solubility in organic solvents.

Lipophilicity Drug Design Membrane Permeability

Reduction in Hydrogen Bond Donor Count (1 vs. 2) Alters Intermolecular Interaction Potential

The target compound possesses a single hydrogen bond donor (HBD = 1) [1], whereas aminooxyacetic acid contains two hydrogen bond donors (HBD = 2) [2]. This reduction in donor capacity, coupled with an increase in hydrogen bond acceptors (HBA = 5 for target vs. 4 for AOAA) [1][2], alters the molecule's hydrogen bonding network, affecting aqueous solubility, crystal packing, and interactions with biological targets.

Hydrogen Bonding Solubility Molecular Recognition

Vendor-Reported Purity of 98% Exceeds Typical 95% Grade for Related Building Blocks

Commercially, 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid is available with a vendor-reported purity of 98% , whereas many generic aminooxyacetic acid derivatives and Schiff base analogs are commonly offered at 95% purity . This higher purity specification reduces the potential for side reactions and improves reproducibility in sensitive synthetic or biological applications.

Purity Quality Control Synthetic Reliability

Increased Rotatable Bond Count (5) Offers Greater Conformational Flexibility than Simpler Analogs

The target compound contains 5 rotatable bonds [1], compared to 3 rotatable bonds in the parent aminooxyacetic acid [2]. This increased flexibility may enable the compound to adopt a wider range of conformations for binding or molecular recognition, which is a key consideration in fragment-based drug design or when exploring structure-activity relationships (SAR).

Conformational Flexibility Molecular Design Structure-Activity Relationships

Topological Polar Surface Area (TPSA) of 68.1 Ų Contrasts with 72.8 Ų for AOAA, Affecting Polar Interaction Potential

The target compound has a computed Topological Polar Surface Area (TPSA) of 68.1 Ų [1], which is slightly lower than the 72.8 Ų TPSA of aminooxyacetic acid [2]. This difference reflects the replacement of a primary amine with a less polar imine group, which may reduce the compound's overall polarity and influence its ability to penetrate biological membranes or interact with polar binding sites.

Polar Surface Area Bioavailability Druglikeness

Optimal Application Scenarios for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Fragment-Based Drug Discovery (FBDD) Campaigns

The compound's XLogP3-AA of 1.5 (vs. -3.4 for AOAA) [1][2] makes it a suitable fragment for lead optimization programs targeting hydrophobic binding pockets. Its enhanced lipophilicity can improve ligand efficiency when targeting enzymes or receptors with greasy active sites, such as certain kinases or GPCRs, where the parent AOAA would be too polar to engage effectively.

Synthesis of Prodrugs or Membrane-Permeable Derivatives

Given the reduced hydrogen bond donor count (1 vs. 2) and increased lipophilicity relative to AOAA [1][3], this compound is a valuable intermediate for creating prodrugs of AOAA-based inhibitors. The methoxybenzylidene moiety can serve as a lipophilic protecting group that enhances passive cellular uptake, with the potential for enzymatic or chemical cleavage to release the active aminooxyacetic acid moiety intracellularly.

High-Purity Building Block for Precision Organic Synthesis

With a vendor-reported purity of 98% , this compound is well-suited for multistep synthetic sequences where the accumulation of impurities from lower-grade starting materials (e.g., 95% purity ) would significantly reduce overall yield or complicate purification. It is particularly advantageous for the synthesis of complex heterocycles or peptide mimetics that incorporate the aminooxyacetic acid scaffold.

Conformationally Flexible Linker in Bifunctional Molecules (e.g., PROTACs)

The compound's 5 rotatable bonds [1] provide greater conformational flexibility than the 3 rotatable bonds in AOAA [4]. This property is advantageous for the design of bifunctional degraders (PROTACs) or molecular glues, where flexible linkers are required to simultaneously engage an E3 ligase and a target protein. The target compound offers an intermediate degree of flexibility between rigid linkers and highly flexible PEG chains.

Technical Documentation Hub

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